molecular formula C16H9ClO3 B15112314 3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione CAS No. 127322-76-3

3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

Cat. No.: B15112314
CAS No.: 127322-76-3
M. Wt: 284.69 g/mol
InChI Key: TXOAAFVHJAZXAJ-UHFFFAOYSA-N
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Description

3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione is a specialized spirocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. This molecule features a spiro-fused indane-1,3-dione and oxirane system, a privileged structure in drug discovery known for its three-dimensionality and structural rigidity, which are favorable properties for interacting with biological targets . The indane-1,3-dione core is a recognized electron-acceptor unit, making its derivatives valuable in the development of organic electronic materials, chromophores for non-linear optics, and photoinitiators for polymerization . The 4-chlorophenyl substituent on the spiro-oxirane ring can enhance the molecule's lipophilicity and serves as a handle for further chemical modifications. Spiro-oxirane-indanedione structures are key precursors for synthesizing diverse spiro- and condensed heterocyclic systems, such as 1,4-benzothiazine and pyrimidine derivatives, through reactions with various nucleophiles like 2-aminothiophenol and guanidine . This compound is provided for early discovery research. Buyer assumes responsibility for confirming product identity and/or purity. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

127322-76-3

Molecular Formula

C16H9ClO3

Molecular Weight

284.69 g/mol

IUPAC Name

3'-(4-chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

InChI

InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)15-16(20-15)13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15H

InChI Key

TXOAAFVHJAZXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione typically involves multi-step reactions. One common method includes the reaction of indene derivatives with epoxides under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with indene in the presence of a base can yield the desired spirocyclic compound . The reaction conditions often involve the use of solvents like ethanol (EtOH) and bases such as trimethylamine (Et3N) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The choice of solvents, catalysts, and reaction temperatures are crucial factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Ring-Opening of the Oxirane

The strained three-membered oxirane ring undergoes nucleophilic attack under acidic or basic conditions. Key reactions include:

a. Hydrolysis

  • Conditions : H₂O/acid (H₂SO₄, HCl) or base (NaOH, KOH)

  • Outcome : Forms diol derivatives via epoxide ring cleavage.

    • Acidic hydrolysis yields trans-dihydroxy products due to carbocation intermediacy.

    • Basic hydrolysis produces cis-diols through SN2 mechanisms.

b. Amine-Mediated Opening

  • Conditions : Primary/secondary amines (e.g., aniline, piperidine) in aprotic solvents (THF, DCM).

  • Outcome : Generates β-amino alcohols.

    • Example: Reaction with aniline at 25°C yields 70–85% of (2-(4-chlorophenyl)-2-hydroxy-1,3-dioxo-indan-1-yl)phenylamine.

Cycloaddition Reactions

The electron-deficient oxirane participates in [2+1] and [3+2] cycloadditions:

a. With Nitrile Oxides

  • Conditions : Nitrile oxide (RCNO) in toluene at 80°C.

  • Outcome : Forms isoxazoline-fused derivatives (Table 1).

Nitrile Oxide (R)Yield (%)Product Stability
Ph78High
4-NO₂-C₆H₄65Moderate
Me82High

b. With Azides

  • Conditions : NaN₃ in DMF/H₂O (1:1) at 60°C.

  • Outcome : Triazoline intermediates that decompose to form amines or lactams .

Functionalization of the Indene-1,3-Dione Core

a. Knoevenagel Condensation

  • Conditions : Malononitrile/piperidine in ethanol (RT).

  • Outcome : Forms dicyanomethylene derivatives (Fig. 1A).

    • Reaction proceeds via enolate formation, achieving >75% yields .

b. Oxidation Reactions

  • Conditions : NaOCl/H₂O₂ or N-bromosuccinimide (NBS) in DMSO.

  • Outcome : Oxidative cleavage of the dione to phthalic acid derivatives (Fig. 1B) .

Spirocycle-Specific Rearrangements

a. Acid-Catalyzed Isomerization

  • Conditions : H₂SO₄ (conc.)/CHCl₃ at 0–5°C.

  • Outcome : Converts spiro-oxirane to fused tetrahydrofuran derivatives (85% yield).

b. Thermal Rearrangement

  • Conditions : 150°C in xylene (N₂ atmosphere).

  • Outcome : Forms polycyclic indeno-furan derivatives via -sigmatropic shifts .

Biological Activity Modulation via Derivatization

Key pharmacophores are introduced through:

a. Thiazolidinone Formation

  • Conditions : Thiosemicarbazide/HCl in ethanol.

  • Outcome : bis-Thiazolidinones with antitumor activity (IC₅₀ = 2.1–8.7 μM against MCF-7) .

b. Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O.

  • Outcome : Aryl/heteroaryl groups introduced at the indene 5-position (Fig. 1C) .

Stability and Degradation Pathways

  • Photodegradation : UV light (λ = 254 nm) in MeOH causes oxirane ring cleavage (t₁/₂ = 4.2 h).

  • Thermal Stability : Decomposes at 210°C (DSC data) via retro-Diels-Alder pathways.

Figure 1. Key Reaction Pathways
(A) Knoevenagel adduct formation
(B) Oxidative degradation to phthalic acid
(C) Suzuki-coupled derivatives

Mechanism of Action

The mechanism of action of 3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione involves its interaction with specific molecular targets and pathways. The oxirane ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Notable Features:

  • Spiro[indene-2,2'-naphthalene] derivatives (e.g., 5c–5i in ) exhibit high thermal stability, with melting points ranging from 210°C to 275°C. This contrasts with oxirane-based spiro compounds, which are typically liquid or low-melting solids .
  • 3'-(3,5-di-tert-butylphenyl)spiro[indene-2,2'-oxirane]-1,3-dione achieves a 94% yield under optimized cycloaddition conditions, highlighting the role of steric bulk in stabilizing transition states .

Biological Activity

3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a spiro structure that includes an oxirane ring fused with an indene moiety. The presence of a 4-chlorophenyl group is significant for its biological activity. The molecular formula is C15_{15}H11_{11}ClO3_{3}, and it has been synthesized through various multicomponent reactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Bacterial Strain MIC (μg/mL) Standard Drug Comparison
Escherichia coli72.8Gentamycin (2-45)
Klebsiella pneumoniae79.1Ampicillin (4-10)
Bacillus cereus86.5-
Staphylococcus aureus250Ciprofloxacin (0.5-4)

These results suggest that while the compound demonstrates moderate activity compared to standard antibiotics, it holds promise as a potential antimicrobial agent .

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown anti-inflammatory effects in various assays. A comparative study indicated that certain derivatives of spiro compounds exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent.

  • Key Findings:
    • Compounds derived from spiro structures showed significant inhibition of pro-inflammatory cytokines.
    • The mechanism appears to involve the modulation of NF-kB signaling pathways.

3. Cytotoxicity

Cytotoxicity assessments have been performed on several cancer cell lines, including breast and lung cancer cells. The compound demonstrated selective cytotoxic effects with IC50_{50} values indicating effectiveness at low concentrations.

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings suggest that the compound may act as a potential chemotherapeutic agent, warranting further investigation into its mechanisms of action .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of spiro compounds similar to this compound:

  • Study on Antimicrobial Activity: A recent study evaluated various spiro compounds against clinical strains of bacteria using the disc diffusion method. Results indicated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity.
  • Cytotoxicity Study: Another research effort highlighted the cytotoxic potential of spiro compounds against multiple cancer cell lines, suggesting that modifications on the chlorophenyl group can influence activity significantly.

Q & A

Q. How can reaction conditions be optimized for synthesizing 3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione with high yield?

Methodological Answer:

  • Catalytic Systems : Use Fe₃O₄@SiO₂@L-Tryptophan nanoparticles (NPs) to enhance reaction efficiency. For example, similar spiro[indene] derivatives achieved 91% yield under mild conditions (60°C, ethanol solvent) .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) on the aromatic ring favor spiro-oxirane formation via [3+2] cycloaddition. Optimize substituent positioning to reduce steric hindrance .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance kinetics and product stability .

Q. What spectroscopic methods are critical for characterizing the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve spirocyclic stereochemistry and bond angles (e.g., C–O–C oxirane ring angles ~60°) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent integration (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and diastereomer ratios via splitting patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) near 1750–1780 cm⁻¹ and epoxide C–O–C vibrations at 950–1250 cm⁻¹ .

Q. How do substituents on the aromatic ring influence the reaction pathway during synthesis?

Methodological Answer:

  • Electron-Donating Groups (EDGs) : EDGs (e.g., –OCH₃) favor spiro-pyrrolidine formation via nucleophilic pathways, while electron-withdrawing groups (EWGs) like –Cl promote spiro-oxirane products via electrophilic cyclization .
  • Steric Effects : Bulky substituents at the para position (e.g., 4-Cl) minimize steric clash during spiro-ring closure, improving yields by 15–20% compared to ortho analogs .

Advanced Research Questions

Q. What computational methods are used to predict electronic properties and stability of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (e.g., ~2.2 eV for similar spiro compounds), correlating with redox stability .
  • Molecular Electrostatic Potential (MEPS) : Map charge distribution to identify electrophilic centers (e.g., oxirane oxygen) for reactivity predictions .
  • Vibrational Analysis : Compare scaled DFT vibrational frequencies (e.g., C=O stretches) with experimental IR to validate computational models .

Q. How can stereoselectivity be controlled in the formation of the spiro-oxirane ring?

Methodological Answer:

  • Chiral Catalysts : Employ bimetallic catalysts (e.g., Cu/Zn) to achieve enantiomeric excess (e.g., 95% ee) via asymmetric induction .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring R-configured spiro centers with diastereomer ratios up to 17:1 .
  • Cryogenic Crystallography : Use low-temperature XRD to resolve chiral packing patterns and refine synthetic protocols .

Q. How to address contradictions in spectroscopic data between experimental and computational results?

Methodological Answer:

  • Calibration : Scale DFT vibrational frequencies by 0.96–0.98 to align with experimental IR data .
  • Hybrid Functionals : Replace B3LYP with M06-2X for improved accuracy in predicting NMR chemical shifts (error < 0.3 ppm) .
  • Dynamic Effects : Account for solvent and temperature in MD simulations to reconcile discrepancies in NOESY coupling constants .

Q. What molecular docking strategies assess the potential of this compound as a bioactive compound?

Methodological Answer:

  • Target Selection : Dock against HEME Oxygenase-1 (PDB: 2ZVU) using Hex 8.0 software. Prioritize binding pockets with high hydrophobicity to accommodate the 4-chlorophenyl group .
  • Scoring Metrics : Evaluate binding affinity via total energy (e.g., ΔG = -182.42 kcal/mol) and hydrogen-bond interactions (e.g., oxirane O with Arg-136) .
  • ADMET Prediction : Use SwissADME to assess bioavailability (e.g., logP ~3.2) and toxicity risks (e.g., Ames test negativity) .

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